N-3 Substitution Impact: Benzyl vs. Allyl on Lipophilicity and Predicted Permeability
This compound offers a distinct balance of lipophilicity and size at the N-3 position compared to common alternatives. It exhibits a computed XLogP3-AA value of 2.7 [1]. In contrast, a close analog, 3-allyl-2-mercapto-3H-quinazolin-4-one (CAS 21263-59-2), which replaces the benzyl group with a smaller, less lipophilic allyl group, has a predicted ACD/LogP of approximately 1.8 . This difference is meaningful for optimizing cell permeability and solubility in lead compound series.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.7 (XLogP3-AA) |
| Comparator Or Baseline | 3-Allyl-2-mercapto-3H-quinazolin-4-one: ~1.8 (ACD/LogP) |
| Quantified Difference | Approximately 0.9 log units higher for the target compound, indicating significantly greater lipophilicity. |
| Conditions | Computed by software (PubChem XLogP3 3.0; ACD/Labs Percepta Platform) |
Why This Matters
Procuring this specific compound is essential when an SAR program requires exploring a more lipophilic and bulky N-3 substituent to potentially improve membrane permeability or target binding in a hydrophobic pocket, a design parameter not met by smaller alkyl analogs.
- [1] PubChem. (2025). Compound Summary for CID 674526, 3-Benzyl-2-mercapto-3H-quinazolin-4-one (Computed XLogP3-AA). National Center for Biotechnology Information. View Source
